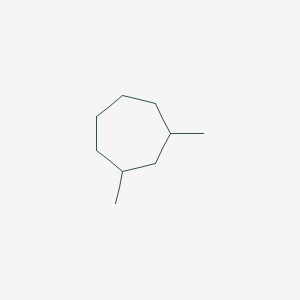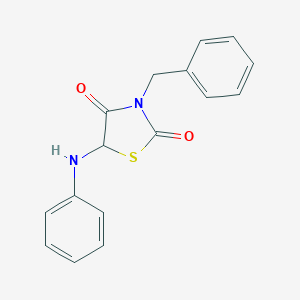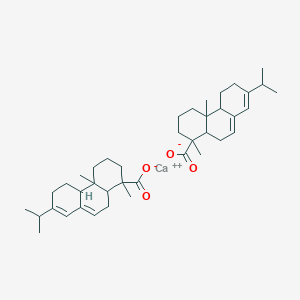
cis-1,3-Dimethylcycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-1,3-dimethylcycloheptane is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a seven-membered ring that contains two methyl groups in cis configuration. The unique structure of cis-1,3-dimethylcycloheptane makes it an interesting molecule to study, and its properties have been investigated in detail.
作用机制
The mechanism of action of cis-1,3-dimethylcycloheptane is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Cis-1,3-dimethylcycloheptane has been shown to have various biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory properties. It has also been shown to have anticonvulsant effects and can reduce the severity of seizures in animal models. In addition, cis-1,3-dimethylcycloheptane has been reported to have anxiolytic effects, suggesting its potential use as a treatment for anxiety disorders.
实验室实验的优点和局限性
One of the advantages of cis-1,3-dimethylcycloheptane is that it is relatively easy to synthesize. It can also be obtained in high yields using various methods. However, one of the limitations of this compound is that its mechanism of action is not well understood. This makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of cis-1,3-dimethylcycloheptane. One potential direction is to investigate its potential use as a treatment for anxiety disorders. Another direction is to study its potential use as a chiral ligand in asymmetric catalysis. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, cis-1,3-dimethylcycloheptane is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cis-1,3-dimethylcycloheptane have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of cis-1,3-dimethylcycloheptane can be achieved through several methods. One of the most common methods is the cyclization of 1,5-hexadiene using a palladium catalyst. Another method involves the reduction of 1,3-dimethylcyclohexene using sodium borohydride in the presence of a palladium catalyst. The yield of cis-1,3-dimethylcycloheptane can be improved by using a chiral catalyst, which can selectively produce the desired enantiomer.
科学研究应用
Cis-1,3-dimethylcycloheptane has been studied for its potential applications in various fields. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use as a chiral ligand in asymmetric catalysis.
属性
CAS 编号 |
13151-53-6 |
|---|---|
分子式 |
C4H10FeNO11 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
1,3-dimethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-8-5-3-4-6-9(2)7-8/h8-9H,3-7H2,1-2H3 |
InChI 键 |
PTWXFJWKUMXFLI-UHFFFAOYSA-N |
SMILES |
CC1CCCCC(C1)C |
规范 SMILES |
CC1CCCCC(C1)C |
同义词 |
cis-1,3-Dimethylcycloheptane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)





![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)